2-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Overview
Description
2-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is an organic compound that features a chlorobenzyl group, an aminoethanol moiety, and a benzyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-hydroxybenzylamine in the presence of a base to form the intermediate 2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(2-bromobenzyl)oxy]benzyl}amino)ethanol hydrochloride
- 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
- 2-({2-[(2-iodobenzyl)oxy]benzyl}amino)ethanol hydrochloride
Uniqueness
2-[[2-[(2-Chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with molecular targets. This uniqueness can make it more suitable for specific applications compared to its analogs with different halogen substituents.
Properties
IUPAC Name |
2-[[2-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2.ClH/c17-15-7-3-1-6-14(15)12-20-16-8-4-2-5-13(16)11-18-9-10-19;/h1-8,18-19H,9-12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPRDYBKEPPNJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCO)OCC2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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